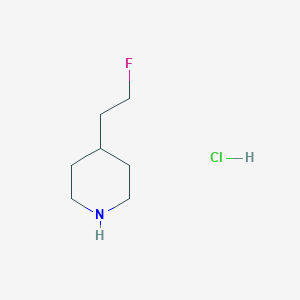

4-(2-Fluoroethyl)piperidine hydrochloride

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(2-fluoroethyl)piperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H14FN.ClH/c8-4-1-7-2-5-9-6-3-7;/h7,9H,1-6H2;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSIYTVGVMNMDHS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNCCC1CCF.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H15ClFN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 4-(2-fluoroethyl)piperidine Hydrochloride

Abstract

This technical guide provides a comprehensive overview of a robust and well-established synthetic route to 4-(2-fluoroethyl)piperidine hydrochloride, a valuable building block in medicinal chemistry. The synthesis commences with the readily available starting material, 4-(2-hydroxyethyl)piperidine, and proceeds through a three-step sequence involving N-protection, fluorination, and deprotection, followed by salt formation. This guide offers detailed experimental protocols, mechanistic insights, characterization data, and safety considerations intended for researchers, scientists, and professionals in drug development.

Introduction

The piperidine scaffold is a privileged motif in medicinal chemistry, appearing in a vast array of pharmaceuticals and biologically active compounds[1]. The introduction of fluorine into organic molecules can significantly modulate their physicochemical and pharmacological properties, including metabolic stability, lipophilicity, and binding affinity. Consequently, fluorinated piperidine derivatives are of considerable interest in drug discovery programs. This compound serves as a key intermediate for the synthesis of more complex molecules, enabling the incorporation of a fluoroethyl-substituted piperidine moiety.

This guide details a reliable and scalable synthetic pathway to this important compound, focusing on practical execution and a thorough understanding of the underlying chemical principles.

Synthetic Strategy

The most direct and efficient synthetic approach to this compound begins with the commercially available 4-(2-hydroxyethyl)piperidine. The overall strategy can be dissected into three primary transformations, followed by the final salt formation:

-

N-Protection: The secondary amine of the piperidine ring is protected to prevent side reactions during the subsequent fluorination step. The tert-butyloxycarbonyl (Boc) group is an ideal choice due to its stability under the fluorination conditions and its facile removal under acidic conditions.

-

Fluorination: The hydroxyl group of the N-Boc protected intermediate is converted to a fluoride using a nucleophilic fluorinating agent. Diethylaminosulfur trifluoride (DAST) and bis(2-methoxyethyl)aminosulfur trifluoride (Deoxo-Fluor) are effective reagents for this transformation.

-

Deprotection and Salt Formation: The N-Boc protecting group is removed under acidic conditions, which simultaneously protonates the piperidine nitrogen to yield the desired hydrochloride salt.

This synthetic sequence is illustrated in the workflow diagram below:

Caption: N-Boc protection of 4-(2-hydroxyethyl)piperidine.

Procedure:

-

To a stirred solution of 4-(2-hydroxyethyl)piperidine (1.0 eq.) in dichloromethane (CH₂Cl₂) (approx. 0.5 M) at 0 °C, add triethylamine (1.1 eq.).

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 eq.) in CH₂Cl₂.

-

Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, wash the reaction mixture with water and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by flash column chromatography on silica gel to afford the title compound as a colorless oil.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| N-Boc-4-(2-hydroxyethyl)piperidine | C₁₂H₂₃NO₃ | 229.32 | 90-95% |

Step 2: Synthesis of tert-butyl 4-(2-fluoroethyl)piperidine-1-carboxylate (N-Boc-4-(2-fluoroethyl)piperidine)

The conversion of the primary alcohol to an alkyl fluoride is the key transformation in this synthesis. Deoxo-Fluor is a preferred reagent over DAST due to its greater thermal stability.[2][3][4] The reaction proceeds via an Sₙ2 mechanism, with the fluoride ion displacing an intermediate sulfonate ester.

Reaction Scheme:

Caption: Fluorination of N-Boc-4-(2-hydroxyethyl)piperidine.

Procedure:

-

To a stirred solution of N-Boc-4-(2-hydroxyethyl)piperidine (1.0 eq.) in anhydrous CH₂Cl₂ (approx. 0.2 M) at 0 °C under an inert atmosphere (e.g., nitrogen or argon), slowly add Deoxo-Fluor (1.2 eq.).

-

Allow the reaction mixture to slowly warm to room temperature and stir for 4-6 hours.

-

Monitor the reaction progress by TLC.

-

Upon completion, carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate at 0 °C.

-

Extract the aqueous layer with CH₂Cl₂.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield the title compound as a colorless oil.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| N-Boc-4-(2-fluoroethyl)piperidine | C₁₂H₂₂FNO₂ | 231.31 | 70-80% |

Step 3: Synthesis of this compound

The final step involves the removal of the Boc protecting group and the formation of the hydrochloride salt. This is conveniently achieved in a single step by treating the N-Boc protected intermediate with a solution of hydrogen chloride in a suitable solvent.

Reaction Scheme:

Caption: Deprotection and hydrochloride salt formation.

Procedure:

-

Dissolve N-Boc-4-(2-fluoroethyl)piperidine (1.0 eq.) in 1,4-dioxane (approx. 0.5 M).

-

To this solution, add a 4 M solution of HCl in 1,4-dioxane (2-3 eq.) and stir at room temperature for 2-4 hours.

-

Monitor the reaction by TLC until the starting material is fully consumed.

-

The product will precipitate out of the solution as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum to obtain this compound.

-

Further purification can be achieved by recrystallization from a suitable solvent system, such as ethanol/diethyl ether.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield |

| This compound | C₇H₁₅ClFN | 167.65 | >95% |

Characterization of Intermediates and Final Product

The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.

Spectroscopic Data

| Compound | ¹H NMR (CDCl₃, δ ppm) | ¹³C NMR (CDCl₃, δ ppm) | MS (ESI+) m/z |

| N-Boc-4-(2-hydroxyethyl)piperidine | ~4.05 (br s, 2H), 3.65 (t, 2H), 2.68 (t, 2H), 1.65 (d, 2H), 1.45 (s, 9H), 1.40-1.50 (m, 3H), 1.10 (m, 2H) | ~154.9, 79.2, 60.8, 44.0 (br), 39.1, 35.6, 32.1, 28.4 | 230.2 [M+H]⁺, 252.2 [M+Na]⁺ |

| N-Boc-4-(2-fluoroethyl)piperidine | ~4.45 (dt, J=47.5, 6.2 Hz, 2H), 4.05 (br s, 2H), 2.68 (t, 2H), 1.70-1.80 (m, 2H), 1.65 (d, 2H), 1.45 (s, 9H), 1.40-1.55 (m, 1H), 1.15 (m, 2H) | ~154.8, 83.5 (d, J=165 Hz), 79.4, 44.0 (br), 35.8 (d, J=20 Hz), 35.2, 31.8, 28.4 | 232.2 [M+H]⁺, 254.2 [M+Na]⁺ |

| This compound (in D₂O) | ~4.55 (dt, J=47.2, 6.0 Hz, 2H), 3.40 (d, 2H), 3.00 (t, 2H), 1.95 (d, 2H), 1.80-1.90 (m, 2H), 1.60-1.75 (m, 1H), 1.40-1.55 (m, 2H) | ~83.1 (d, J=168 Hz), 44.5, 34.9 (d, J=21 Hz), 34.1, 30.2 | 132.1 [M-Cl]⁺ |

Note: The presented spectroscopic data are representative and may vary slightly depending on the experimental conditions and instrumentation.

Safety Precautions

It is imperative to conduct all experimental work in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

4-(2-hydroxyethyl)piperidine: May cause skin and eye irritation.

-

(Boc)₂O: Is a sensitizer and should be handled with care.

-

Deoxo-Fluor: Is corrosive and reacts violently with water to release hydrogen fluoride (HF), which is highly toxic and corrosive. Handle with extreme caution in a fume hood and use materials compatible with fluorinating agents (e.g., plastic labware).

-

Hydrogen Chloride (in 1,4-Dioxane): Is a corrosive and toxic solution. Handle with care to avoid inhalation and skin contact.

-

Dichloromethane and other organic solvents: Are volatile and may be harmful if inhaled or absorbed through the skin.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.

Conclusion

The synthetic route detailed in this guide provides a reliable and efficient method for the preparation of this compound. The use of a Boc protecting group ensures a clean fluorination reaction, and the subsequent deprotection and salt formation are straightforward. This guide provides the necessary details for researchers to successfully synthesize this valuable building block for applications in drug discovery and medicinal chemistry.

References

- Lal, G. S.; Pez, G. P.; Pesaresi, R. J.; Prozonic, F. M.; Cheng, H. Bis(2-methoxyethyl)aminosulfur Trifluoride: A New Deoxofluorinating Agent with Enhanced Thermal Stability. J. Org. Chem.1999, 64 (19), 7048–7054.

- Organic Syntheses, Coll. Vol. 10, p.10 (2004); Vol. 79, p.1 (2002).

- Srinivasan, N.; Yurek-George, A.; Ganesan, A. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. Mol. Divers.2005, 9, 291–293.

- Singh, R. P.; Shreeve, J. M. Recent Advances in Nucleophilic Fluorination Reactions of Organic Compounds Using Deoxofluor and DAST. Synthesis2002, 2002 (17), 2561-2578.

- White, J. M.; Tunoori, A. R.; Turunen, B. J.; Georg, G. I. [Bis(2-methoxyethyl)amino]sulfur Trifluoride, the Deoxo-Fluor Reagent: Application toward One-Flask Transformations of Carboxylic Acids to Amides. J. Org. Chem.2004, 69 (7), 2573–2576.

- BenchChem.

- Masaguer, C. F.; Raviña, E. ¹H and¹³C NMR spectroscopy of some 4-(p-fluorobenzoyl)piperidine derivatives. Magn. Reson. Chem.1998, 36 (7), 545-547.

- Pivatto, M. et al. Electrospray ionization mass spectrometry screening of piperidine alkaloids from Senna spectabilis (Fabaceae) extracts: fast identification of new constituents and co-metabolites. J. Braz. Chem. Soc.2005, 16, 1415-1422.

- BenchChem. Understanding the hydrochloride salt form vs free base of 4-(chloromethyl)piperidine. (2025).

-

University of Rochester, Department of Chemistry. Reagents & Solvents: Solvents for Recrystallization. [Link]

-

PubMed. Rapid deprotection of N-Boc amines by TFA combined with freebase generation using basic ion-exchange resins. [Link]

-

Royal Society of Chemistry. Solvent-free N-Boc deprotection by ex situ generation of hydrogen chloride gas. [Link]

- Vitaku, E.; Smith, D. T.; Njardarson, J. T. Analysis of the Structural Diversity, Substitution Patterns, and Frequency of Nitrogen Heterocycles among U.S. FDA Approved Pharmaceuticals. J. Med. Chem.2014, 57 (24), 10257–10274.

Sources

An In-Depth Technical Guide to 4-(2-fluoroethyl)piperidine hydrochloride for Advanced Research

This guide provides a comprehensive technical overview of 4-(2-fluoroethyl)piperidine hydrochloride, a fluorinated heterocyclic building block of significant interest to researchers and professionals in drug discovery and chemical synthesis. We will delve into its core chemical properties, propose a robust synthetic methodology, and explore its strategic applications, grounding all technical claims in established scientific principles and safety protocols.

Core Chemical Identity and Significance

This compound (CAS No: 184044-25-5) is the hydrochloride salt of a piperidine derivative functionalized with a 2-fluoroethyl group at the 4-position.[1][2][3][4] The piperidine ring is a ubiquitous scaffold in medicinal chemistry, recognized as a "privileged structure" due to its ability to serve as a versatile framework for a vast number of approved pharmaceuticals and bioactive molecules.[5][6]

The strategic incorporation of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The 2-fluoroethyl moiety in this compound offers several advantages:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, often blocking sites of metabolic oxidation and thereby increasing the pharmacokinetic half-life of a parent molecule.

-

Modulation of Basicity: The electron-withdrawing nature of fluorine can subtly reduce the pKa of the piperidine nitrogen, influencing its ionization state at physiological pH and affecting properties like cell permeability and target binding.

-

Enhanced Binding Interactions: Fluorine can participate in favorable non-covalent interactions, including hydrogen bonds and dipole-dipole interactions, potentially enhancing binding affinity and selectivity for a biological target.

This combination of a proven heterocyclic core with a strategically important functional group makes this compound a valuable starting material for the synthesis of novel chemical entities with therapeutic potential.

Physicochemical and Structural Properties

A precise understanding of a compound's physical and chemical properties is fundamental to its effective use in research and development.

| Property | Value | Source(s) |

| CAS Number | 184044-25-5 | [1][2][3] |

| Molecular Formula | C₇H₁₅ClFN | [1][2][3][4] |

| Molecular Weight | 167.65 g/mol | [2][3][4] |

| IUPAC Name | This compound | [2] |

| Appearance | Solid | [1] |

| Stability | Stable under normal handling and storage conditions. | [1] |

| Hygroscopicity | Hygroscopic. | [1][7] |

Structural Elucidation: The molecule consists of a saturated six-membered piperidine ring. A -CH₂CH₂F (2-fluoroethyl) group is attached to the carbon atom at the 4-position. As a hydrochloride salt, the nitrogen atom of the piperidine ring is protonated (R₃NH⁺), with a chloride anion (Cl⁻) serving as the counter-ion. This salt form generally enhances water solubility and crystalline stability compared to the free base.

Solubility Profile: While specific quantitative data is not widely published, as a hydrochloride salt of a small amine, it is expected to be soluble in water and polar protic solvents like methanol and ethanol.[7] Its solubility in nonpolar organic solvents is likely to be limited.

Interpretive Spectroscopic Analysis

While public databases do not currently feature the complete spectral data for this specific compound, an experienced chemist can predict the characteristic signals based on its structure. This interpretive analysis is crucial for confirming the identity and purity of the material in a laboratory setting.

Predicted ¹H NMR Spectrum (in D₂O):

-

-CH₂F group: A triplet of doublets (td) is expected around δ 4.5-4.7 ppm. The large coupling constant (J) of ~47 Hz is due to geminal H-F coupling, and the smaller coupling of ~4-5 Hz is from vicinal coupling to the adjacent -CH₂- group. Integration: 2H.

-

Piperidine Ring Protons (Axial/Equatorial): A complex series of multiplets would appear in the δ 1.4-3.5 ppm region. The protons on carbons adjacent to the nitrogen (C2, C6) would be the most deshielded (δ ~3.0-3.5 ppm). The proton at C4 would be a multiplet around δ 1.8-2.0 ppm.

-

-CH₂-CH₂F group: A multiplet, likely a triplet of doublets, would be expected around δ 1.9-2.1 ppm, coupled to both the C4 proton and the fluorinated methylene group. Integration: 2H.

-

N-H Proton: In D₂O, this proton would exchange with the solvent and would likely not be observed. In a non-protic solvent like DMSO-d₆, it would appear as a broad singlet.

Predicted ¹³C NMR Spectrum (in D₂O):

-

-CH₂F Carbon: A doublet is expected around δ 82-84 ppm with a large ¹JCF coupling constant of ~165-170 Hz.

-

Piperidine Ring Carbons: Signals for C2/C6, C3/C5, and C4 would be observed in the δ 25-50 ppm range.

-

-CH₂-CH₂F Carbon: A doublet would be expected around δ 30-33 ppm due to the two-bond ²JCF coupling.

Predicted ¹⁹F NMR Spectrum:

-

A single signal, a triplet of triplets (tt), is expected, arising from coupling to the two protons on the adjacent carbon and the two protons on the same carbon.

Proposed Synthesis and Purification Methodology

While specific proprietary synthesis methods exist, a plausible and robust synthetic route can be designed based on established organometallic and hydrogenation chemistry. The following protocol describes a logical approach starting from commercially available 4-pyridineethanol.

Caption: Proposed synthetic workflow for this compound.

Step-by-Step Experimental Protocol:

-

Fluorination of 4-Pyridineethanol:

-

Rationale: This step converts the primary alcohol into the desired fluoroethyl group using a deoxofluorinating agent. Diethylaminosulfur trifluoride (DAST) is a common choice for this transformation.

-

Procedure:

-

Dissolve 4-pyridineethanol (1.0 eq) in anhydrous dichloromethane (DCM) in a flame-dried, three-neck flask under an argon atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add DAST (1.1 eq) dropwise via syringe, ensuring the internal temperature does not rise above -65 °C.

-

After the addition is complete, allow the reaction to stir at -78 °C for 1 hour, then slowly warm to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding it to a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the aqueous layer with DCM (3x). Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield crude 4-(2-fluoroethyl)pyridine.

-

-

-

Catalytic Hydrogenation of 4-(2-Fluoroethyl)pyridine:

-

Rationale: This step reduces the aromatic pyridine ring to the saturated piperidine ring. Platinum oxide (PtO₂, Adam's catalyst) is a highly effective catalyst for this transformation, and an acidic medium like acetic acid prevents catalyst poisoning by the basic nitrogen atom.

-

Procedure:

-

In a Parr hydrogenation vessel, dissolve the crude 4-(2-fluoroethyl)pyridine (1.0 eq) in glacial acetic acid.

-

Add PtO₂ (0.05 eq) to the solution.

-

Seal the vessel, purge it with argon, and then pressurize with hydrogen gas (H₂) to 50 psi.

-

Shake the reaction mixture at room temperature until hydrogen uptake ceases (typically 12-24 hours), monitoring by TLC or GC-MS.

-

Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure. Basify the residue with 1M NaOH and extract with ethyl acetate to isolate the free base, 4-(2-fluoroethyl)piperidine.

-

-

-

Formation of the Hydrochloride Salt:

-

Rationale: The final step converts the oily free base into a stable, crystalline, and easily handled hydrochloride salt.

-

Procedure:

-

Dissolve the purified 4-(2-fluoroethyl)piperidine free base in a minimal amount of anhydrous diethyl ether or isopropanol.

-

Cool the solution in an ice bath.

-

Slowly add a solution of 2M HCl in diethyl ether dropwise with stirring until precipitation is complete.

-

Collect the resulting solid by vacuum filtration, wash with cold diethyl ether, and dry under high vacuum to yield this compound as a solid.

-

-

Strategic Applications in Research and Development

The primary application of this compound is as a specialized building block for the synthesis of more complex molecules, particularly in the context of drug discovery.

Caption: Application as a scaffold for generating diverse chemical libraries.

Researchers can leverage the reactive secondary amine of the piperidine ring (after neutralization of the salt) to introduce a wide array of substituents. Common synthetic transformations include:

-

N-Alkylation and N-Arylation: Introducing alkyl or aryl groups to explore structure-activity relationships (SAR) around the nitrogen atom.

-

N-Acylation: Forming amides to act as hydrogen bond donors/acceptors or to introduce different pharmacophoric groups.

-

Reductive Amination: Coupling with aldehydes or ketones to build more complex side chains.

By employing these methods, scientists can rapidly generate libraries of novel compounds built upon the 4-(2-fluoroethyl)piperidine scaffold for screening against enzymes, receptors, and other biological targets implicated in disease.

Safety, Handling, and Storage Protocols

Adherence to strict safety protocols is mandatory when handling any laboratory chemical. This compound possesses specific hazards that must be managed appropriately.

| Hazard Information | GHS Classification | Precautionary Code(s) |

| Skin Irritation | Category 2 (H315) | P264, P280, P302+P352 |

| Eye Irritation | Category 2A (H319) | P280, P305+P351+P338 |

| Respiratory Irritation | STOT SE 3 (H335) | P261, P271, P304+P340 |

(Data sourced from supplier safety data sheets)[1][2]

Handling Protocol:

-

Ventilation: Always handle this compound in a well-ventilated area or, preferably, within a certified chemical fume hood.[1][7]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including a lab coat, nitrile gloves, and chemical safety goggles.[1][7]

-

Dispensing: As a solid, avoid creating and inhaling dust.[1]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[1]

Storage Requirements:

-

Container: Keep the container tightly closed when not in use.[1]

-

Conditions: Store in a dry, cool, and well-ventilated place.[1]

-

Hygroscopicity: Due to its hygroscopic nature, storage under an inert atmosphere (e.g., argon or nitrogen) is recommended to prevent moisture absorption and maintain sample integrity.[1]

-

Incompatibilities: Keep away from strong oxidizing agents.[1]

First-Aid Measures:

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention.[1]

-

Skin Contact: Wash off with plenty of soap and water. Remove contaminated clothing.[1]

-

Inhalation: Remove the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.[1]

-

Ingestion: Rinse mouth. Do NOT induce vomiting. Seek immediate medical advice.[1]

References

- Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

D'yachenko, I. A., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(23), 7332. [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. [Link]

Sources

- 1. synquestlabs.com [synquestlabs.com]

- 2. 184044-25-5 | this compound - AiFChem [aifchem.com]

- 3. This compound | 184044-25-5 [chemicalbook.com]

- 4. labsolu.ca [labsolu.ca]

- 5. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

Introduction: The Strategic Value of a Fluorinated Piperidine Scaffold

An In-depth Technical Guide to 4-(2-fluoroethyl)piperidine hydrochloride (CAS: 184044-25-5)

This document provides a comprehensive technical overview of this compound, a key building block for drug discovery and development. Designed for researchers, medicinal chemists, and process scientists, this guide moves beyond simple data recitation to offer field-proven insights into the compound's synthesis, characterization, handling, and strategic application. We will explore the causality behind experimental choices, ensuring that the described protocols are robust and self-validating.

The piperidine ring is one of the most ubiquitous heterocyclic scaffolds in modern pharmaceuticals, recognized for its favorable physicochemical properties that often enhance druggability.[1][2] Its derivatives are central to over twenty classes of therapeutic agents, from antipsychotics to anticancer agents.[1][3] The introduction of a fluorine atom, as seen in this compound, imparts unique and highly desirable properties. The fluoroethyl sidechain can modulate basicity (pKa), improve metabolic stability by blocking potential sites of oxidation, and enhance binding affinity to target proteins through favorable electrostatic interactions. This makes the title compound a valuable and versatile starting material for creating novel chemical entities with optimized pharmacokinetic and pharmacodynamic profiles.

Core Physicochemical Properties and Identification

A precise understanding of a compound's fundamental properties is the bedrock of its effective use in any research or development workflow.

| Property | Value | Source(s) |

| CAS Number | 184044-25-5 | [4][5][6] |

| Molecular Formula | C7H15ClFN | [4][5][7] |

| Molecular Weight | 167.65 g/mol | [5][6][7] |

| IUPAC Name | This compound | [6] |

| Common Synonyms | 4-(2-Fluoroethyl)piperidine HCL | [5][6] |

| Typical Purity | ≥97% | [5] |

| Primary Use | Laboratory chemical, research, drug discovery building block | [4] |

| Storage | Room temperature, in a dry, well-ventilated area | [5][8] |

Proposed Synthesis and Mechanistic Rationale

While multiple synthetic routes to substituted piperidines exist[1][9], a common and reliable strategy for accessing 4-(2-fluoroethyl)piperidine involves the nucleophilic fluorination of a corresponding alcohol precursor, followed by salt formation. This approach is favored for its high functional group tolerance and predictable outcomes.

Experimental Protocol: Two-Step Synthesis

Step 1: Deoxyfluorination of 4-(2-Hydroxyethyl)piperidine

The critical transformation is the conversion of the primary alcohol to an alkyl fluoride. Diethylaminosulfur trifluoride (DAST) is a well-established reagent for this purpose, proceeding through an SN2 mechanism that is generally efficient for primary alcohols.

-

Inert Atmosphere: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 4-(2-hydroxyethyl)piperidine (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 10 mL per 1 g of substrate).

-

Cooling: Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is critical to control the reactivity of DAST and minimize potential side reactions.

-

Reagent Addition: Slowly add DAST (1.1 eq), dissolved in a small amount of anhydrous DCM, to the stirred solution via the dropping funnel over 30 minutes. Maintain the internal temperature below -65 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

-

Quenching: Once the starting material is consumed, cool the reaction mixture to 0 °C and cautiously quench by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Extreme caution is advised as this is an exothermic process that releases gas.

-

Extraction & Isolation: Separate the organic layer. Extract the aqueous layer twice more with DCM. Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude 4-(2-fluoroethyl)piperidine free base.

Step 2: Hydrochloride Salt Formation

Formation of the hydrochloride salt is essential for improving the compound's stability, crystallinity, and handling characteristics.

-

Dissolution: Dissolve the crude free base from Step 1 in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Acidification: To the stirred solution, add a solution of hydrogen chloride (HCl) in diethyl ether (typically 2 M) dropwise until precipitation is complete. The use of ethereal HCl prevents the introduction of water, which can hinder crystallization.

-

Isolation: Collect the resulting white precipitate by vacuum filtration.

-

Purification: Wash the filter cake with cold diethyl ether to remove any non-basic impurities.

-

Drying: Dry the solid under high vacuum to afford this compound as a stable, crystalline solid.

Caption: Proposed synthetic workflow for 4-(2-fluoroethyl)piperidine HCl.

Analytical Characterization and Quality Control

Rigorous analytical testing is non-negotiable to confirm structural integrity and ensure purity, which are prerequisites for its use in sensitive applications like drug discovery.

Caption: Standard analytical workflow for quality control.

Protocol 1: Purity Determination by RP-HPLC

A reversed-phase high-performance liquid chromatography (RP-HPLC) method is ideal for quantifying the purity of this polar, basic compound.[10]

-

Column: C18 column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase A: 0.1% Phosphoric Acid in Water. The acid modifier is crucial for protonating the piperidine nitrogen, preventing peak tailing and ensuring sharp, symmetrical peaks.

-

Mobile Phase B: Acetonitrile.

-

Gradient: A typical gradient would be 5% to 95% B over 15 minutes.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 210 nm (or by Charged Aerosol Detector for universal detection).

-

Quantitation: Purity is determined by area percent calculation, assuming all impurities have a similar response factor.

Protocol 2: Structural Confirmation

-

Nuclear Magnetic Resonance (NMR):

-

¹H NMR: Will confirm the presence of the piperidine ring protons and the characteristic triplets of the ethyl sidechain. The protons adjacent to the fluorine will show coupling (²J-H,F).

-

¹³C NMR: Will show the expected number of carbon signals, with the carbon directly bonded to fluorine exhibiting a large one-bond coupling constant (¹J-C,F).

-

¹⁹F NMR: A single signal, likely a triplet of triplets due to coupling with adjacent protons, provides definitive proof of the fluorine's presence and environment.

-

-

Mass Spectrometry (MS): Electrospray ionization (ESI) in positive mode should show the molecular ion for the free base (M+H)⁺ at m/z corresponding to the protonated form of C₇H₁₄FN.

Safety, Handling, and Storage

Adherence to strict safety protocols is mandatory when handling this compound. The following information is synthesized from Safety Data Sheets (SDS).[4][6]

Hazard Identification

| Hazard | Description | GHS Pictogram | Signal Word |

| Skin Irritation | H315: Causes skin irritation. | GHS07 | Warning |

| Eye Irritation | H319: Causes serious eye irritation. | GHS07 | Warning |

| Respiratory Irritation | H335: May cause respiratory irritation. | GHS07 | Warning |

Safe Handling and Personal Protective Equipment (PPE)

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[4] Ensure emergency eye wash stations and safety showers are readily accessible.[4]

-

Personal Protective Equipment:

-

Eye/Face Protection: Wear chemical safety goggles or glasses. A face shield is recommended for larger quantities.[4]

-

Hand Protection: Wear suitable protective gloves (e.g., nitrile).[4]

-

Skin and Body Protection: Wear a lab coat or suitable protective clothing.[4]

-

Respiratory Protection: If dust is generated or ventilation is inadequate, use a NIOSH-approved respirator.[4]

-

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory.[4]

Emergency Procedures

-

Inhalation: Move the person to fresh air. If breathing is difficult, seek immediate medical attention.[4]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[4]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[4]

-

Fire: Use alcohol-resistant foam, carbon dioxide, or dry powder. Thermal decomposition may produce hazardous gases including hydrogen chloride, hydrogen fluoride, and nitrogen oxides.[4]

Applications in Research and Development

The primary value of this compound lies in its function as a molecular scaffold. The secondary amine of the piperidine ring is a versatile chemical handle for further elaboration, allowing for the systematic exploration of chemical space to optimize biological activity.

Caption: Versatility of the scaffold for generating diverse derivatives.

-

N-Arylation/Heteroarylation: Using palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination), diverse aromatic and heteroaromatic systems can be attached to the piperidine nitrogen. This is a common strategy for developing ligands for G-protein coupled receptors (GPCRs) and ion channels.

-

Reductive Amination: Reaction with aldehydes or ketones under reducing conditions (e.g., sodium triacetoxyborohydride) allows for the introduction of a wide range of N-alkyl substituents, tuning lipophilicity and steric bulk.

-

Acylation/Sulfonylation: Formation of amides and sulfonamides by reacting with acyl chlorides or sulfonyl chlorides, respectively, introduces hydrogen bond acceptors and can significantly alter the compound's electronic and conformational properties.

By leveraging these transformations, medicinal chemists can rapidly generate libraries of novel compounds for screening against various biological targets, making this compound a cornerstone of modern drug discovery programs.

References

-

SynQuest Laboratories, Inc. (n.d.). This compound Safety Data Sheet. Retrieved from SynQuest Labs.[4]

-

A2B Chem (n.d.). This compound. Retrieved from A2B Chem.[5]

-

AiFChem (n.d.). 184044-25-5 | this compound. Retrieved from AiFChem.[6]

-

Molbase (n.d.). This compound, 184044-25-5. Retrieved from Molbase.[11]

-

CymitQuimica (n.d.). 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride. Retrieved from CymitQuimica.[12]

-

Thermo Fisher Scientific (2021). Safety Data Sheet - 1-(2-Chloroethyl)piperidinium chloride. Retrieved from Thermo Fisher Scientific.[8]

-

Sigma-Aldrich (2023). Safety Data Sheet. Retrieved from Sigma-Aldrich.[13]

-

Thermo Fisher Scientific (2024). 4-(4-Fluorobenzyl)piperidine hydrochloride - Safety Data Sheet. Retrieved from Thermo Fisher Scientific.[14]

-

Google Patents (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines. Retrieved from Google Patents.[15]

-

ChemicalBook (2023). This compound | 184044-25-5. Retrieved from ChemicalBook.[7]

-

Vitompar, F., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(22), 6992.[1]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188.[3]

-

Szymański, P., et al. (2024). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 271, 116393.[2]

-

Zhou, G., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Journal of Chromatographic Science, 60(7), 613–619.[10]

-

DTIC (1987). Piperidine Synthesis. Retrieved from Defense Technical Information Center.[9]

-

Sciencemadness.org (2005). Theoretical Synthesis of 4-Piperidone/Piperidine. Retrieved from Sciencemadness Discussion Board.

-

Google Patents (n.d.). CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample. Retrieved from Google Patents.[16]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. synquestlabs.com [synquestlabs.com]

- 5. labsolu.ca [labsolu.ca]

- 6. 184044-25-5 | this compound - AiFChem [aifchem.com]

- 7. This compound | 184044-25-5 [chemicalbook.com]

- 8. assets.thermofisher.com [assets.thermofisher.com]

- 9. apps.dtic.mil [apps.dtic.mil]

- 10. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. This compound,184044-25-5 [rovathin.com]

- 12. 4-(2,2,2-Trifluoroethyl)piperidine hydrochloride [cymitquimica.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. fishersci.pt [fishersci.pt]

- 15. WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines - Google Patents [patents.google.com]

- 16. CN104297404A - Method for measuring content of piperidine impurity in glatiramer acetate sample - Google Patents [patents.google.com]

A Hypothesis-Driven Exploration of the Putative Mechanism of Action of 4-(2-fluoroethyl)piperidine hydrochloride

An In-depth Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action for the novel compound, 4-(2-fluoroethyl)piperidine hydrochloride. In the absence of direct empirical data for this specific molecule, this document leverages a hypothesis-driven approach, grounded in established principles of medicinal chemistry and pharmacology. By examining structurally analogous compounds with known biological activities, we propose and detail a primary and a secondary putative mechanism of action. The primary hypothesis centers on the compound's potential as a ligand for sigma receptors (σ1 and σ2), drawing parallels with known fluoroethyl-piperidine derivatives that exhibit high affinity for these receptors. A secondary proposed mechanism involves interaction with monoamine transporters, a common target for piperidine-based neuroactive compounds. To validate these hypotheses, this guide outlines detailed experimental protocols for in vitro and in vivo characterization. Furthermore, a plausible synthetic route and methods for analytical characterization are presented. This document is intended to serve as a foundational resource for researchers, scientists, and drug development professionals interested in the pharmacological exploration of this compound.

Introduction

Chemical Identity of this compound

This compound is a synthetic compound featuring a piperidine core, a key structural motif in a vast array of biologically active molecules.[1][2] The structure is characterized by a fluoroethyl group at the 4-position of the piperidine ring. The hydrochloride salt form generally enhances the compound's stability and solubility in aqueous media.[3]

The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged scaffold in neuropharmacology, forming the structural basis for numerous therapeutics and research chemicals targeting the central nervous system (CNS).[1] Its conformational flexibility and ability to present substituents in well-defined spatial orientations allow for precise interactions with a variety of receptors and transporters.

Rationale for Investigation

The rationale for investigating this compound stems from its structural similarities to compounds with known and potent CNS activity. The presence of the fluoroethyl group, in particular, suggests the potential for enhanced metabolic stability and specific interactions with biological targets.[6] Understanding the mechanism of action of this compound could therefore unveil a novel pharmacological tool or a lead compound for therapeutic development.

Proposed Primary Mechanism of Action: Sigma Receptor Modulation

The Sigma Receptor Family (σ1 and σ2)

Sigma receptors are unique, membrane-bound proteins expressed in the CNS and peripheral tissues.[7][8] They are not G-protein coupled in the classical sense but are involved in modulating various neurotransmitter systems.[7] The σ1 receptor, in particular, is implicated in a range of neurological and psychiatric conditions, making it an attractive therapeutic target.[9][10]

Structural Analogy to Known Sigma Receptor Ligands

Several lines of evidence from existing literature strongly suggest that this compound is a candidate sigma receptor ligand. The fluoroethyl substitution on a piperidine core is a recurring theme in high-affinity sigma receptor ligands.

For instance, [18F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine ([18F]SFE) is a well-characterized radioligand with high affinity for the σ1 receptor, used for PET imaging studies.[7][11] Another potent example is fluspidine , a spirocyclic piperidine derivative with a 2-fluoroethyl group, which exhibits a very high σ1 receptor affinity (Ki = 0.59 nM).[9][10]

| Compound | Structure | Reported Sigma Receptor Affinity (Ki) |

| [18F]SFE | (Structure not available) | σ1: 24.3 nM, σ2: 361 nM[7] |

| Fluspidine | (Structure not available) | σ1: 0.59 nM, σ2: 489–837 nM[9] |

| 4-(2-fluoroethyl)piperidine | (Structure not available) | Hypothesized to have σ1 affinity |

Hypothesis: this compound as a Putative Sigma Receptor Ligand

Based on the strong structural precedents, we hypothesize that this compound acts as a ligand at sigma receptors, with a likely preference for the σ1 subtype. The fluoroethyl moiety may contribute to favorable binding interactions within the receptor's binding pocket.

Caption: Proposed primary signaling pathway.

Proposed Secondary Mechanism of Action: Monoamine Transporter Interaction

Overview of Monoamine Transporters

The monoamine transporters, including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical for regulating neurotransmitter levels in the synapse.[12] Additionally, the vesicular monoamine transporter 2 (VMAT2) is responsible for packaging neurotransmitters into synaptic vesicles.[13]

Evidence from Structurally Related Piperidines

While a direct interaction is less certain than with sigma receptors, the piperidine scaffold is common in monoamine transporter inhibitors.[14] Research on fluoroethoxy-diphenethylpiperidine derivatives has shown them to be potent inhibitors of VMAT2.[13] Furthermore, phencyclidine (PCP), which contains a piperidine ring, interacts with an allosteric site on monoamine transporters known as "PCP site 2," which is associated with monoamine reuptake inhibition.[15][16][17][18]

Hypothesis: Potential for Allosteric Modulation or Low-Affinity Binding to Monoamine Transporters

We propose a secondary hypothesis that this compound may exhibit some affinity for monoamine transporters, possibly acting as an allosteric modulator or a low-affinity inhibitor. This interaction could contribute to a more complex pharmacological profile.

Proposed Experimental Validation

To test the aforementioned hypotheses, a systematic experimental workflow is proposed.

Caption: Proposed experimental validation workflow.

In Vitro Assays

-

Objective: To determine the binding affinity (Ki) of this compound for σ1, σ2, DAT, SERT, and NET.

-

Materials:

-

Membrane preparations from cells expressing the target receptors/transporters.

-

Radioligands: [3H]-(+)-pentazocine (σ1), [3H]-ditolylguanidine (σ2), [3H]-WIN 35,428 (DAT), [3H]-citalopram (SERT), [3H]-nisoxetine (NET).

-

This compound (test compound).

-

Non-specific binding inhibitors (e.g., haloperidol for sigma receptors, cocaine for DAT).

-

-

Procedure:

-

Incubate membrane preparations with a fixed concentration of radioligand and varying concentrations of the test compound.

-

After incubation, separate bound and free radioligand by rapid filtration.

-

Quantify the bound radioactivity using liquid scintillation counting.

-

Calculate IC50 values and convert to Ki using the Cheng-Prusoff equation.

-

-

Objective: To assess the functional inhibition of DAT, SERT, and NET.

-

Materials:

-

Synaptosomes prepared from rat brain tissue or cells expressing the transporters.

-

Radiolabeled neurotransmitters: [3H]-dopamine, [3H]-serotonin, [3H]-norepinephrine.

-

This compound.

-

-

Procedure:

-

Pre-incubate synaptosomes with varying concentrations of the test compound.

-

Initiate uptake by adding the radiolabeled neurotransmitter.

-

Terminate uptake after a short incubation period by rapid filtration.

-

Measure the radioactivity accumulated within the synaptosomes.

-

Determine the IC50 for uptake inhibition.

-

In Vivo Studies

-

Objective: To evaluate the in vivo CNS effects of the compound.

-

Animals: Male C57BL/6 mice or Sprague-Dawley rats.

-

Procedure:

-

Administer this compound via intraperitoneal (i.p.) injection at various doses.

-

Place animals in an open-field arena and record locomotor activity for 60 minutes using automated tracking software.

-

Analyze data for changes in distance traveled, rearing, and stereotyped behaviors.

-

Synthesis and Chemical Characterization

Proposed Synthetic Route

A plausible synthesis of this compound can be envisioned through standard organic chemistry techniques, likely involving the alkylation of a suitable piperidine precursor.

Recommended Analytical Methods for Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (1H and 13C): To confirm the chemical structure and purity.

-

Mass Spectrometry (MS): To determine the molecular weight and confirm the elemental composition.

-

High-Performance Liquid Chromatography (HPLC): To assess the purity of the final compound.

Conclusion and Future Directions

This guide has outlined a scientifically-grounded, hypothesis-driven approach to understanding the mechanism of action of this compound. Based on strong structural analogies, the primary proposed mechanism is the modulation of sigma receptors, with a secondary potential interaction with monoamine transporters. The provided experimental protocols offer a clear path for the validation of these hypotheses. Successful characterization of this compound's pharmacological profile could provide a valuable new tool for neuroscience research and may represent a starting point for the development of novel therapeutics for CNS disorders.

References

-

Wikipedia. (n.d.). Phencyclidine. Retrieved from [Link]

-

Hazai, D., et al. (n.d.). Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2. PMC - NIH. Retrieved from [Link]

-

Rothman, R. B. (1994). PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site. PubMed. Retrieved from [Link]

-

Grokipedia. (n.d.). PCP site 2. Retrieved from [Link]

-

Wikipedia. (n.d.). PCP site 2. Retrieved from [Link]

-

Wikipedia. (n.d.). Sigma receptor. Retrieved from [Link]

-

National Center for Biotechnology Information. (2006). [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine. Retrieved from [Link]

-

Zhao, Z., et al. (2006). In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors. PubMed. Retrieved from [Link]

-

Wiese, C., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. MDPI. Retrieved from [Link]

-

Gündisch, D., et al. (2016). 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies. PubMed Central. Retrieved from [Link]

-

Chemspace. (n.d.). 4-fluoro-4-(2-fluoroethyl)piperidine hydrochloride. Retrieved from [Link]

-

Autech. (n.d.). This compound,184044-25-5. Retrieved from [Link]

-

Wiese, C., et al. (2024). [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System. Retrieved from [Link]

- Google Patents. (n.d.). WO2001002357A2 - Process for the synthesis of 4-(4'-fluorophenyl)-piperidines.

-

Lin, K. S., et al. (2003). N-[(18)F]Fluoroethylpiperidinyl, N-[(18)F]fluoroethylpiperidinemethyl and N-[(18)F]fluoroethylpyrrolidinyl esters as radiotracers for acetylcholinesterase. PubMed. Retrieved from [Link]

-

Uniba. (n.d.). Development of Novel Phenoxyalkylpiperidines as High-Affinity Sigma-1 (σ1) Receptor Ligands with Potent Anti. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. PubMed Central. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-(2,2-difluoroethyl)piperidine hydrochloride (C7H13F2N). Retrieved from [Link]

-

Semantic Scholar. (n.d.). Studies of the Biogenic Amine Transporters. XI. Identification of a 1-[2-[Bis(4-fluorophenyl)methoxy]ethyl]-4-(3-phenylpropyl)piperazine (GBR12909) Analog That Allosterically Modulates the Serotonin Transporter. Retrieved from [Link]

-

Frontiers. (2022). Structure-Activity Relationship Studies of 4-((4-(2-fluorophenyl)piperazin-1-yl)methyl)-6-imino-N-(naphthalen-2-yl)-1,3,5-triazin-2-amine (FPMINT) Analogues as Inhibitors of Human Equilibrative Nucleoside Transporters. Retrieved from [Link]

-

DTIC. (n.d.). Piperidine Synthesis. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Discovery and Development of Monoamine Transporter Ligands. PubMed Central. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. PubMed Central. Retrieved from [Link]

-

PubMed. (n.d.). Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. Retrieved from [Link]

-

PubChem. (n.d.). 2-[4-[1-(2-Chloro-4-fluorophenoxy)-2,2,2-trifluoroethyl]piperidine-1-carbonyl]-7-oxa-5-azaspiro[3.4]octan-6-one. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Piperidine. PubChem. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine | C5H11N | CID 8082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 4-(4-(2,2-Difluoroethoxy)-2-fluorophenyl)piperidine hydrochloride () for sale [vulcanchem.com]

- 4. labsolu.ca [labsolu.ca]

- 5. This compound | 184044-25-5 [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. [18F]1-(2-Fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine - Molecular Imaging and Contrast Agent Database (MICAD) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 8. 4-aroylpiperidines and 4-(α-hydroxyphenyl)piperidines as selective sigma-1 receptor ligands: synthesis, preliminary pharmacological evaluation and computational studies - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. [18F]Fluspidine—A PET Tracer for Imaging of σ1 Receptors in the Central Nervous System - PMC [pmc.ncbi.nlm.nih.gov]

- 11. In vivo evaluation in rats of [(18)F]1-(2-fluoroethyl)-4-[(4-cyanophenoxy)methyl]piperidine as a potential radiotracer for PET assessment of CNS sigma-1 receptors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Fluoroethoxy-1,4-diphenethylpiperidine and piperazine derivatives: Potent and selective inhibitors of [3H]dopamine uptake at the vesicular monoamine transporter-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Phencyclidine - Wikipedia [en.wikipedia.org]

- 16. PCP site 2: a high affinity MK-801-insensitive phencyclidine binding site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. grokipedia.com [grokipedia.com]

- 18. PCP site 2 - Wikipedia [en.wikipedia.org]

An In-Depth Technical Guide to the Biological Activity of 4-(2-fluoroethyl)piperidine hydrochloride

Introduction

The piperidine scaffold is a ubiquitous structural motif in a vast array of pharmacologically active compounds and natural products.[1][2][3] Its derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, antimicrobial, antiviral, anti-inflammatory, and effects on the central nervous system.[2] The versatility of the piperidine ring allows for extensive chemical modifications, leading to compounds with diverse therapeutic applications.[1] This guide focuses on a specific derivative, 4-(2-fluoroethyl)piperidine hydrochloride, a compound with potential for novel biological activity.

While direct studies on the biological effects of this compound are not extensively documented in publicly available literature, its structural features suggest a plausible interaction with sigma receptors. Sigma receptors, primarily located in the central nervous system and various peripheral tissues, are implicated in a range of physiological and pathological processes, including neurological disorders, pain, and cancer.[4][5][6] The piperidine core is a well-established pharmacophore for sigma receptor ligands.[6] Therefore, this guide proposes a comprehensive investigation into the biological activity of this compound, with a primary hypothesis centered on its potential as a sigma receptor modulator.

This document will provide a detailed roadmap for researchers and drug development professionals to explore the pharmacological profile of this compound. It will cover in-depth experimental protocols, the rationale behind these methodologies, and potential therapeutic implications based on hypothetical outcomes.

Part 1: In Vitro Characterization of Sigma Receptor Interaction

To ascertain the interaction of this compound with sigma receptors, a series of in vitro assays are proposed. These experiments are designed to determine the binding affinity and functional activity of the compound at both sigma-1 (σ1R) and sigma-2 (σ2R) receptor subtypes.

Radioligand Binding Assays: Determining Affinity for Sigma Receptors

Radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific receptor.[4][5] These assays measure the displacement of a radiolabeled ligand with known affinity by the unlabeled test compound.

Objective: To determine the binding affinity (Ki) of this compound for σ1 and σ2 receptors.

Experimental Protocol: Competitive Inhibition Radioligand Binding Assay [4][5][7]

-

Membrane Preparation:

-

For σ1 receptor binding, membrane homogenates from guinea pig liver are recommended due to the high expression of this receptor subtype.[4][8]

-

For σ2 receptor binding, rat liver membrane preparations are commonly used.[8][9]

-

Tissues are homogenized in a cold lysis buffer (e.g., 50mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, with protease inhibitors) and centrifuged to pellet the membranes. The final pellet is resuspended and stored at -80°C.[7]

-

-

Assay Conditions for σ1 Receptor:

-

Radioligand: [³H]-(+)-pentazocine, a selective σ1R ligand.[4][5]

-

Incubation: Membrane homogenates are incubated with a fixed concentration of [³H]-(+)-pentazocine (near its Kd value) and increasing concentrations of this compound.

-

Non-specific Binding: Determined in the presence of a high concentration of a non-radiolabeled ligand with a different chemical structure, such as 10 µM haloperidol.[4]

-

Incubation Time and Temperature: Typically 90 minutes at 37°C to reach equilibrium.[4]

-

-

Assay Conditions for σ2 Receptor:

-

Radioligand: [³H]-DTG (1,3-di-o-tolylguanidine), a non-selective sigma receptor ligand.[4][5]

-

Masking of σ1 Sites: To ensure selectivity for σ2 receptors, the assay is performed in the presence of (+)-pentazocine to block the σ1 binding sites.[4]

-

Incubation: Similar to the σ1 assay, membranes are incubated with [³H]-DTG and varying concentrations of the test compound.

-

Non-specific Binding: Defined using a high concentration of an appropriate unlabeled ligand.

-

-

Assay Termination and Detection:

-

The incubation is terminated by rapid vacuum filtration through glass fiber filters (e.g., GF/C) to separate bound from free radioligand.[7]

-

Filters are washed with ice-cold buffer to remove non-specifically bound radioligand.[7]

-

The radioactivity retained on the filters is measured using a scintillation counter.[7]

-

-

Data Analysis:

-

The data are analyzed using non-linear regression to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand).

-

The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[7]

-

Expected Outcome: The Ki values will quantify the affinity of this compound for σ1 and σ2 receptors, providing the first piece of evidence for its potential as a sigma receptor ligand.

Diagram 1: Radioligand Binding Assay Workflow

Caption: Workflow for determining receptor binding affinity.

Functional Assays: Differentiating Agonist from Antagonist Activity

Once binding affinity is established, it is crucial to determine the functional activity of the compound – whether it acts as an agonist, antagonist, or inverse agonist.

Objective: To characterize the functional activity of this compound at sigma receptors.

Experimental Protocol: Cell Viability and Caspase-3 Activity Assays (for σ2 Receptors) [10]

Many sigma-2 ligands are known to induce apoptosis in cancer cells, providing a basis for a functional assay.[10]

-

Cell Culture:

-

Tumor cell lines with high expression of σ2 receptors, such as the mouse breast cancer cell line EMT-6 or the human melanoma cell line MDA-MB-435, are suitable models.[10]

-

Cells are cultured under standard conditions.

-

-

Cell Viability Assay (e.g., MTS Assay):

-

Cells are seeded in 96-well plates and allowed to adhere overnight.

-

They are then treated with increasing concentrations of this compound for a specified period (e.g., 48-72 hours).

-

A known σ2 agonist (e.g., siramesine) is used as a positive control.[10]

-

Cell viability is assessed using a colorimetric method like the MTS assay, which measures mitochondrial activity.

-

The EC50 value (the concentration that causes a 50% reduction in cell viability) is determined.[10]

-

-

Caspase-3 Activity Assay:

-

To confirm that cell death is occurring via apoptosis, caspase-3 activity is measured.

-

Cells are treated as in the viability assay.

-

Caspase-3 activity is quantified using a fluorometric or colorimetric assay kit.

-

An increase in caspase-3 activity is indicative of apoptosis.

-

The EC50 value for caspase-3 activation can also be determined.[10]

-

-

Data Interpretation:

-

By comparing the cytotoxicity of this compound to that of a known σ2 agonist, its functional activity can be categorized as a full agonist, partial agonist, or antagonist.[10] An antagonist would be expected to have little to no effect on cell viability on its own but would block the effects of a known agonist.

-

For σ1 Receptors: Functional assays for σ1 receptors are more complex as they act as molecular chaperones with various downstream effects.[4] One approach is to use behavioral pharmacological assays in vivo, as described in the next section. Another in vitro approach involves measuring the modulation of ion channel activity or neurotransmitter release in cell lines or primary neuronal cultures.

Part 2: In Vivo Pharmacological Profiling

In vivo studies are essential to understand the physiological effects of the compound in a whole organism.

Objective: To evaluate the in vivo effects of this compound in relevant animal models.

2.1. Seizure Models

Sigma-1 receptors are known to modulate seizure activity.[11] Therefore, seizure models can be used to assess the functional activity of σ1R ligands.

Experimental Protocol: Pentylenetetrazol (PTZ)-Induced Seizure Model in Mice [11]

-

Animals: Male mice are used.

-

Drug Administration: this compound is administered intraperitoneally (i.p.) at various doses. A vehicle control group is also included.

-

Seizure Induction: After a predetermined time (e.g., 30 minutes), a sub-convulsive dose of PTZ is administered to induce seizures.

-

Observation: The latency to the first seizure and the severity of seizures are recorded.

-

Data Analysis: The effects of the test compound on seizure threshold and severity are compared to the vehicle control. A known σ1R agonist (e.g., PRE-084) and antagonist (e.g., NE-100) can be used as positive controls.[11] Pro-convulsive effects may suggest antagonist activity, while anti-convulsive effects could indicate agonist or positive allosteric modulator activity.[11]

2.2. Models of Neuropathic Pain

Sigma-1 receptor antagonists have shown efficacy in models of neuropathic pain.[12]

Experimental Protocol: Chronic Constriction Injury (CCI) Model of Neuropathic Pain in Rats

-

Surgical Procedure: The CCI model involves loose ligation of the sciatic nerve, which induces pain-related behaviors like allodynia and hyperalgesia.

-

Drug Administration: After the development of neuropathic pain, rats are treated with this compound.

-

Behavioral Testing: Mechanical allodynia (response to a non-noxious stimulus) and thermal hyperalgesia (increased sensitivity to heat) are measured using von Frey filaments and a plantar test apparatus, respectively.

-

Data Analysis: The ability of the compound to reverse pain-related behaviors is assessed.

Diagram 2: Potential Signaling Pathway of a Sigma-1 Receptor Agonist

Caption: Hypothetical signaling cascade for a σ1R agonist.

Summary of Quantitative Data

The following table summarizes the key quantitative data that will be generated from the proposed in vitro experiments.

| Assay | Receptor | Parameter | Description |

| Radioligand Binding | σ1R | Ki (nM) | Binding affinity for the sigma-1 receptor. |

| Radioligand Binding | σ2R | Ki (nM) | Binding affinity for the sigma-2 receptor. |

| Cell Viability (e.g., MTS) | σ2R | EC50 (µM) | Potency in inducing cytotoxicity. |

| Caspase-3 Activity | σ2R | EC50 (µM) | Potency in inducing apoptosis. |

Potential Therapeutic Applications

The results of these studies will provide a comprehensive biological profile of this compound and inform its potential for therapeutic development.

-

If it is a potent and selective σ1R agonist: It could have therapeutic potential in conditions like Alzheimer's disease, depression, and for promoting neuroprotection.[13][14]

-

If it is a potent and selective σ1R antagonist: It may be a candidate for treating neuropathic pain, certain types of cancer, and reducing the side effects of opioids.[12][14]

-

If it is a potent and selective σ2R agonist: It could be developed as an anticancer agent, as many σ2R agonists exhibit tumoricidal properties.[8][10]

-

If it is a potent and selective σ2R antagonist: It may have applications in neuroprotection and cognitive enhancement.[15]

Conclusion

This technical guide outlines a systematic and scientifically rigorous approach to elucidating the biological activity of this compound. By focusing on its potential as a sigma receptor ligand, a clear path for its preclinical evaluation is established. The proposed experiments, from in vitro binding and functional assays to in vivo pharmacological studies, will provide the necessary data to determine its mechanism of action and therapeutic potential. The insights gained from this research could pave the way for the development of a novel therapeutic agent for a range of challenging diseases.

References

-

Chu, U. B., & Ruoho, A. E. (2016). SIGMA RECEPTOR BINDING ASSAYS. Current protocols in pharmacology, 75(1), 1-34. [Link]

-

Colabufo, N. A., Contino, M., Inglese, C., Niso, M., Perrone, R., Roperto, S., & Roperto, F. (2009). In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays. Central nervous system agents in medicinal chemistry, 9(3), 161–171. [Link]

-

Zeng, C., Vangveravong, S., Xu, J., Chang, K., & Tu, Z. (2012). Functional assays to define agonists and antagonists of the sigma-2 receptor. Journal of pharmacological and toxicological methods, 66(2), 118–125. [Link]

-

Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

-

Tesei, A., et al. (2020). Novel High Affinity Sigma-1 Receptor Ligands from Minimal Ensemble Docking-Based Virtual Screening. Molecules, 25(18), 4205. [Link]

-

Chu, U. B., & Ruoho, A. E. (2015). Sigma Receptor Binding Assays. Current protocols in pharmacology, 71, 1.34.1–1.34.21. [Link]

-

Vavers, E., et al. (2018). The activity of selective sigma-1 receptor ligands in seizure models in vivo. Pharmacology Biochemistry and Behavior, 175, 11-18. [Link]

-

Lever, J. R., et al. (2011). Characterization of pulmonary sigma receptors by radioligand binding. European journal of pharmacology, 668(1-2), 146–152. [Link]

-

Eurofins Discovery. (n.d.). sigma1 Human Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

-

Al-Ghananeem, A. M., et al. (2020). In vitro and in vivo sigma 1 receptor imaging studies in different disease states. RSC Medicinal Chemistry, 11(9), 964-985. [Link]

-

Su, T. P., Hayashi, T., & Maurice, T. (2009). The pharmacology of sigma-1 receptors. Current topics in medicinal chemistry, 9(10), 891–901. [Link]

-

Xu, J. (2006). Synthesis and evaluation of sigma receptor ligands. MOspace. [Link]

-

Al-Ghananeem, A. M., et al. (2020). Sigma 1 Receptors In vitro and In vivo Imaging Studies in Different Disease States. RSC Medicinal Chemistry, 11(9), 964-985. [Link]

-

O'Brien, E. M., et al. (2021). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 26(21), 6462. [Link]

-

Al-Ostoot, F. H., et al. (2023). Computer-aided evaluation of targets and biological activity spectra for new piperidine derivatives. Journal of Clinical Medicine of Kazakhstan, 20(4), 60-68. [Link]

-

da Silva, A. B., et al. (2018). Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity. Bioorganic & medicinal chemistry, 26(15), 4454–4463. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. clinmedkaz.org [clinmedkaz.org]

- 3. Highly functionalized piperidines: Free radical scavenging, anticancer activity, DNA interaction and correlation with biological activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Sigma Receptor Binding Assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. DSpace [mospace.umsystem.edu]

- 7. giffordbioscience.com [giffordbioscience.com]

- 8. mdpi.com [mdpi.com]

- 9. In vitro and ex vivo characterization of sigma-1 and sigma-2 receptors: agonists and antagonists in biological assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Functional assays to define agonists and antagonists of the sigma-2 receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. In vitro and in vivo sigma 1 receptor imaging studies in different disease states - PMC [pmc.ncbi.nlm.nih.gov]

- 13. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 14. The Pharmacology of Sigma-1 Receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 15. pubs.rsc.org [pubs.rsc.org]

A Technical Guide to the Synthesis of 4-(2-Fluoroethyl)piperidine Hydrochloride and Its Derivatives

Abstract: The piperidine scaffold is a cornerstone in medicinal chemistry, appearing in a vast array of pharmaceuticals.[1][2] The strategic introduction of fluorine into these molecules can significantly enhance their pharmacological properties, including metabolic stability and binding affinity. This guide provides an in-depth technical overview of the primary synthetic strategies for producing 4-(2-fluoroethyl)piperidine hydrochloride, a valuable building block for drug discovery. We will explore three core synthetic approaches: late-stage fluorination of a hydroxyethyl precursor, catalytic hydrogenation of a pre-fluorinated pyridine ring, and direct alkylation using a fluoroethylating agent. This document is intended for researchers, chemists, and drug development professionals, offering not just protocols, but also the underlying chemical logic and expert insights into process optimization and selection.

Introduction: The Significance of the Fluorinated Piperidine Scaffold

The piperidine ring is a privileged structure in drug design, forming the core of numerous therapeutic agents across various classes, including antipsychotics, analgesics, and antihistamines.[1][3][4] Its conformational flexibility allows it to effectively mimic and interact with biological targets. The incorporation of fluorine, a bioisostere of hydrogen with unique electronic properties, is a well-established strategy in modern medicinal chemistry to modulate a drug candidate's lipophilicity, pKa, and metabolic profile.

The 4-(2-fluoroethyl)piperidine motif, in particular, serves as a crucial intermediate. The fluoroethyl side chain can act as a stable pharmacophore or a precursor for further functionalization, making robust and scalable synthetic routes to its hydrochloride salt—a stable, crystalline form suitable for handling and storage—highly desirable.

Retrosynthetic Analysis: Key Disconnections

To approach the synthesis of this compound, we can envision several logical retrosynthetic disconnections. These pathways form the basis of the primary synthetic strategies employed in the field.

Caption: Retrosynthetic analysis of this compound.

Synthetic Strategy A: Late-Stage Fluorination of a Piperidine Precursor

This strategy is arguably the most direct and frequently employed method. It involves the synthesis of a readily accessible alcohol intermediate, followed by a deoxofluorination reaction. This pathway benefits from using non-fluorinated, often cheaper, starting materials for the ring-forming steps.

Synthesis of the Key Intermediate: 4-(2-Hydroxyethyl)piperidine

The precursor alcohol is efficiently synthesized via the catalytic hydrogenation of 2-(4-pyridyl)ethanol. This reduction is robust and typically proceeds in high yield.

Caption: Synthesis of 4-(2-hydroxyethyl)piperidine hydrochloride.

Experimental Protocol: Synthesis of 4-(2-Hydroxyethyl)piperidine Hydrochloride [5]

-

To a hydrogenation vessel, add 2-(4-pyridyl)ethanol (70.0 g, 0.57 mol), platinum(IV) oxide (2.0 g), water (600 mL), and concentrated hydrochloric acid (81 mL).

-

Seal the vessel and pressurize with hydrogen gas to 1000 psig.

-

Agitate the mixture at room temperature until hydrogen uptake ceases.

-

Vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to yield 4-(2-hydroxyethyl)piperidine hydrochloride as a solid, which can be used in the next step without further purification (quantitative yield).[5]

Conversion of the Hydroxyl Group to Fluorine

The conversion of the primary alcohol to the corresponding fluoride is a critical step. Nucleophilic fluorinating reagents are required for this transformation. Diethylaminosulfur trifluoride (DAST) and its analogues (e.g., Deoxo-Fluor®) are commonly used.

Causality Behind Reagent Choice: DAST is effective for converting primary alcohols to fluorides with minimal rearrangement. The reaction proceeds via an intermediate alkoxyaminosulfur difluoride, which undergoes an intramolecular SN2 displacement by fluoride. The choice of solvent (typically aprotic, like dichloromethane or THF) is crucial to prevent quenching of the reagent. The reaction is often run at low temperatures to control the exothermic reaction and minimize side products.

Experimental Protocol: Fluorination with DAST (Representative)

-

Suspend 4-(2-hydroxyethyl)piperidine hydrochloride (1 eq.) in anhydrous dichloromethane (DCM) in a dry flask under a nitrogen atmosphere.

-

Add a suitable base (e.g., triethylamine, 2.2 eq.) to liberate the free amine and stir for 10 minutes.

-

Cool the mixture to -78 °C using a dry ice/acetone bath.

-

Slowly add diethylaminosulfur trifluoride (DAST) (1.2 eq.) dropwise via syringe, keeping the internal temperature below -65 °C.

-

Allow the reaction to stir at -78 °C for 1 hour, then warm slowly to room temperature and stir overnight.

-

Carefully quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product via column chromatography on silica gel to obtain 4-(2-fluoroethyl)piperidine.

Final Salt Formation

The purified free base is often converted to its hydrochloride salt for improved stability and handling.

Experimental Protocol: Hydrochloride Salt Formation

-

Dissolve the purified 4-(2-fluoroethyl)piperidine in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (e.g., 2.0 M) or bubble dry HCl gas through the solution until precipitation is complete.

-

Collect the resulting solid by filtration, wash with cold diethyl ether, and dry under vacuum to afford this compound.[6][7]

Synthetic Strategy B: Hydrogenation of a Fluorinated Pyridine Precursor